molecular formula C7H8ClNO B1349710 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone CAS No. 23694-02-2

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

Cat. No. B1349710
CAS RN: 23694-02-2
M. Wt: 157.6 g/mol
InChI Key: XOKIPANBKVPEEZ-UHFFFAOYSA-N
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Patent
US06191142B1

Procedure details

A solution of 15 g (0.186 mole) N-methylpyrrole and 19.2 mL (0.186 mole) chloroacetyl chloride in 600 mL dry THF was heated under reflux overnight with a nitrogen stream bubbling through the reaction mixture. After cooling, the organics were washed with water, 1N NaOH, water, brine and dried (MgSO4). Evaporation of the solvent gave 31.2 g of a green solid: mp (decomp.) 280° C.; NMR 300 MHz (CDCl3) d 7.05 (d, 1H); 6.95 (s, 1H); 6.2 (m, 1H); 4.5 (s, 2H); 3.9 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[Cl:7][CH2:8][C:9](Cl)=[O:10]>C1COCC1>[Cl:7][CH2:8][C:9]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
19.2 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight with a nitrogen stream
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
bubbling through the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organics were washed with water, 1N NaOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1N(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.